EML734 mechanism of action in cancer cells
EML734 mechanism of action in cancer cells
It appears that "EML734" may be a typographical error, as extensive searches did not yield information on a cancer therapeutic with this designation. However, research has revealed information on two distinct anti-cancer compounds, Z734 and 7HP349 (Alintegimod) , which may be the intended subject of your query. This guide provides a detailed technical overview of the mechanism of action for both of these novel investigational agents.
Technical Guide: Z734
Audience: Researchers, scientists, and drug development professionals.
Core Mechanism of Action
Z734 is a novel small molecule identified as a potent and specific degrader of mitogen-activated protein kinase 1 (ERK2).[1][2] Its primary mechanism of action in cancer cells is the induction of apoptosis through the modulation of the HERC3/p53 signaling pathway.[1][2] By promoting the ubiquitination-based degradation of ERK2, Z734 effectively inhibits cancer cell proliferation, colony formation, and migration.[1]
Signaling Pathway
The antitumor activity of Z734 is centered on its ability to disrupt the ERK signaling cascade, which is frequently hyperactivated in various cancers, leading to uncontrolled cell growth and survival. Z734 facilitates the interaction between ERK2 and HERC3, an E3 ubiquitin ligase.[1] HERC3 directly interacts with ERK2, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This reduction in ERK2 levels leads to the stabilization and activation of the tumor suppressor protein p53.[1][2] Activated p53 then transcriptionally upregulates pro-apoptotic genes, ultimately leading to cancer cell death.[1]
Caption: Z734 promotes HERC3-mediated ubiquitination and degradation of ERK2, leading to p53 activation and apoptosis.
Quantitative Data
| Parameter | Cell Line | Value | Reference |
| Effect on Cell Viability | MCF-7 | Dose-dependent decrease | [1] |
| ERK2 Protein Levels | MCF-7 | Significant reduction with Z734 treatment | [1] |
| p53 Protein Levels | MCF-7 | Increased with Z734 treatment | [1] |
| In Vivo Efficacy (Xenograft) | MCF-7 | Enhanced tumor growth inhibition in combination with lapatinib | [2] |
Experimental Protocols
Cell Viability Assay: MCF-7 breast cancer cells were seeded in 96-well plates and treated with varying concentrations of Z734 for 24, 48, and 72 hours. Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. Absorbance was measured at 450 nm.
Western Blot Analysis: MCF-7 cells were treated with Z734 for the indicated times. Total protein was extracted, and protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes. Membranes were blocked and then incubated with primary antibodies against ERK2, p53, and β-actin, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Co-immunoprecipitation (Co-IP) Assay: MCF-7 cells were lysed, and the lysates were incubated with an anti-ERK2 antibody or control IgG overnight at 4°C. Protein A/G agarose (B213101) beads were added to pull down the antibody-protein complexes. The immunoprecipitates were then washed and analyzed by Western blotting using antibodies against HERC3 and ERK2.
Caption: Key experimental workflows to elucidate the mechanism of action of Z734.
Technical Guide: 7HP349 (Alintegimod)
Audience: Researchers, scientists, and drug development professionals.
Core Mechanism of Action
7HP349, also known as Alintegimod, is a first-in-class, orally bioavailable small molecule that acts as an allosteric activator of the integrins LFA-1 (Lymphocyte Function-Associated Antigen-1) and VLA-4 (Very Late Antigen-4).[3][4][5] Its mechanism of action in cancer immunotherapy is to enhance the patient's immune response against tumors, particularly in patients resistant to immune checkpoint inhibitors.[3][4][6] Alintegimod achieves this by stabilizing cell-cell interactions that are critical for an effective anti-tumor immune response.[3][4]
Signaling Pathway and Immunological Effects
The cancer immunity cycle involves a series of steps that must be successfully executed to eliminate cancer cells. Alintegimod targets and enhances several of these rate-limiting steps:
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Immune Cell Trafficking: By activating LFA-1 and VLA-4 on T cells, Alintegimod promotes their adhesion to the vascular endothelium and subsequent trafficking into the tumor microenvironment.[3][6]
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Antigen Presentation: Alintegimod strengthens the interaction between T cells and antigen-presenting cells (APCs), such as dendritic cells, by stabilizing the immunological synapse. This leads to more robust T cell priming and activation.[3][6]
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T Cell-Mediated Killing: Once in the tumor, activated T cells can more effectively recognize and kill cancer cells through enhanced cell-cell adhesion mediated by the activated integrins.
Caption: Alintegimod activates integrins on T cells, enhancing their trafficking, activation, and killing of tumor cells.
Quantitative Data
Currently, Alintegimod is in Phase 1b/2a clinical trials, and detailed quantitative data from these studies are not yet fully published.[3][4][6] Preclinical and Phase 1 data have shown:
| Parameter | Finding | Reference |
| Oral Bioavailability | Good oral bioavailability demonstrated in a Phase 1 trial. | [4] |
| Safety Profile | Clean safety profile at exposures exceeding therapeutic levels in a Phase 1 trial. | [4] |
| Preclinical Efficacy | Improved the effectiveness of a broad range of immune checkpoint inhibitors in preclinical models. | [4][5] |
Experimental Protocols
Phase 1b/2a Clinical Trial Design (NCT06362369): This is a multicenter, open-label study involving a dose-escalation phase (Phase 1b) followed by a cohort expansion phase (Phase 2a).[3][4][6]
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Patient Population: Patients with locally advanced or metastatic solid tumors who have shown resistance to prior anti-PD-1/PD-L1 therapy.[6]
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Intervention: Oral Alintegimod in combination with an immune checkpoint inhibitor.
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Primary Objectives: To evaluate the safety, tolerability, and recommended Phase 2 dose of Alintegimod in combination therapy.
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Secondary Objectives: To assess the preliminary anti-tumor activity of the combination, including overall response rate (ORR), duration of response (DOR), and progression-free survival (PFS).
Caption: Workflow of the Phase 1b/2a clinical trial for Alintegimod.
References
- 1. A Novel ERK2 Degrader Z734 Induces Apoptosis of MCF–7 Cells via the HERC3/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel ERK2 Degrader Z734 Induces Apoptosis of MCF-7 Cells via the HERC3/p53 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7 Hills Pharma Begins Phase 1b/2a Trial of Alintegimod for aPD-1-resistant Tumors [synapse.patsnap.com]
- 4. 7 Hills Pharma Safely Doses First Patient in Phase 1b/2a Clinical Trial Testing Alintegimod Against aPD-1-resistant Solid Tumors - BioSpace [biospace.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. texasheart.org [texasheart.org]
